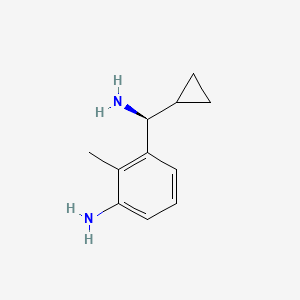
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline is a compound that features a cyclopropyl group attached to an aniline moiety. The presence of the cyclopropyl group imparts unique structural and chemical properties to the compound, making it of interest in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be achieved through several methods. One common approach involves the Strecker synthesis, which is a preparation of α-aminonitriles. This reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts . The first step is the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods: Industrial production methods for cyclopropane-containing compounds often involve the use of catalytic systems that enable regio-, diastereo-, and enantio-selective reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group is known for its unique reactivity, which can lead to interesting reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of catalysts to enhance reaction rates and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the aniline moiety .
Scientific Research Applications
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of cyclopropyl-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be compared to other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones. These compounds share some structural similarities but differ in their reactivity and biological activity. The unique combination of the cyclopropyl group and the aniline moiety in this compound sets it apart from other similar compounds .
List of Similar Compounds:- Cyclopropylamine
- Cyclopropyl ketone
- Cyclopropylcarbinol
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-[(S)-amino(cyclopropyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-7-9(3-2-4-10(7)12)11(13)8-5-6-8/h2-4,8,11H,5-6,12-13H2,1H3/t11-/m0/s1 |
InChI Key |
NPERPOYBOSQKMA-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC=C1N)[C@H](C2CC2)N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


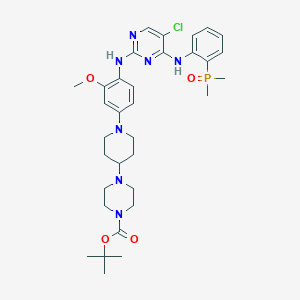
![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
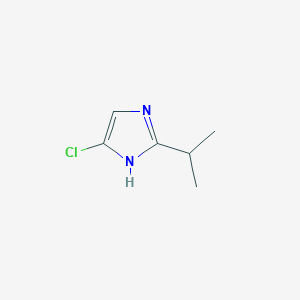
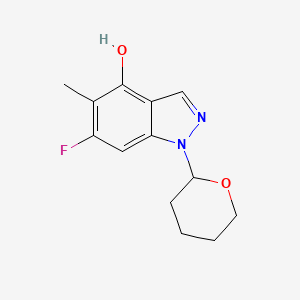
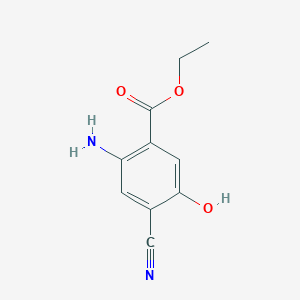
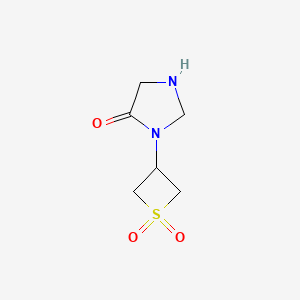

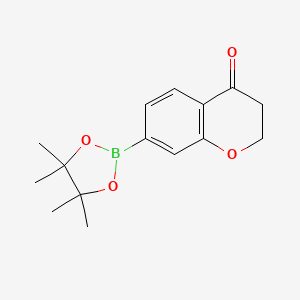
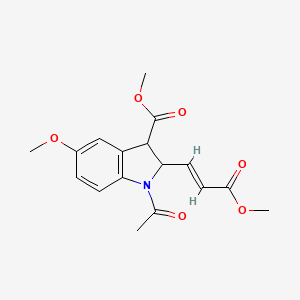
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
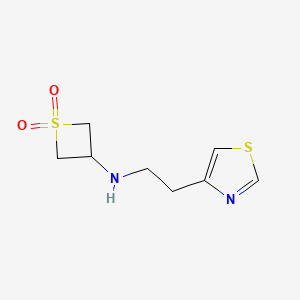
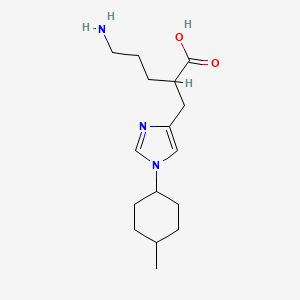
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
